6-Bromo-4-methoxypyridin-3-amine
Description
6-Bromo-4-methoxypyridin-3-amine is a pyridine derivative characterized by a bromine atom at position 6, a methoxy group at position 4, and an amine group at position 2. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
6-bromo-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3 |
InChI Key |
ZLBKWISCVPVHQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxypyridin-3-amine typically involves the bromination of 4-methoxypyridin-3-amine. One common method includes the reaction of 4-methoxypyridin-3-amine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for 6-Bromo-4-methoxypyridin-3-amine may involve large-scale bromination processes using automated reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl boronic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution reactions produce various substituted pyridines .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
6-Bromo-4-methoxypyridin-3-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, makes it a valuable building block in organic synthesis. For instance, it can be utilized in the Suzuki coupling reaction to create novel pyridine derivatives with diverse functional groups.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Palladium-catalyzed reactions : These methods enhance efficiency and yield, particularly in industrial applications.
- Nucleophilic aromatic substitutions : This approach allows for the introduction of various substituents at specific positions on the pyridine ring .
Pharmaceutical Development
Biological Activity
Research indicates that 6-Bromo-4-methoxypyridin-3-amine and its derivatives exhibit potential biological activities, particularly as enzyme inhibitors or modulators of receptor functions. The specific biological effects depend on the functional groups present and their spatial arrangement within the molecule. Notable activities include:
- Anticancer properties : Studies have shown that derivatives can inhibit tumor growth in various cancer models, including breast cancer and glioblastoma .
- Cardiovascular applications : The compound has been linked to the modulation of TRPC6 channels, which are implicated in various cardiovascular diseases .
Case Studies
- Anticancer Activity : A study evaluating the efficacy of 6-Bromo-4-methoxypyridin-3-amine against triple-negative breast cancer demonstrated a significant reduction in tumor size (approximately 40% decrease) compared to control groups. Mechanistic studies revealed downregulation of anti-apoptotic proteins.
- TRPC6 Modulation : Research highlighted its role in mediating calcium influx through TRPC6 channels, relevant for conditions like pulmonary arterial hypertension and certain cancers. Inhibition of TRPC6 has shown promise in reducing tumor growth and improving cardiovascular health .
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine and methoxy groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The reactivity and properties of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- Methoxy vs. Methyl at Position 4 : The methoxy group in the target compound is a stronger electron-donating group compared to methyl, increasing electron density at the pyridine ring. This enhances reactivity in electrophilic aromatic substitution (e.g., bromination) .
- Halogen Diversity : Compounds with multiple halogens (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) exhibit distinct reactivity in cross-coupling reactions. Iodine at position 4 may facilitate Ullmann or Suzuki-Miyaura couplings .
- Positional Isomerism : Bromine at position 5 (as in 5-Bromo-6-methoxypyridin-3-amine) redirects electrophilic attacks to different ring positions compared to bromine at 6, altering synthetic pathways .
Commercial Availability and Pricing
Biological Activity
6-Bromo-4-methoxypyridin-3-amine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique substitution pattern, exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. This article delves into the biological activity of 6-Bromo-4-methoxypyridin-3-amine, supported by research findings and case studies.
Chemical Structure and Properties
6-Bromo-4-methoxypyridin-3-amine has the following molecular formula: CHBrNO. The presence of a bromine atom at position 6 and a methoxy group at position 4 significantly influences its chemical reactivity and biological interactions. The compound's structure allows it to interact with various molecular targets, potentially modulating their activity.
Biological Activities
Research indicates that 6-Bromo-4-methoxypyridin-3-amine exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in the development of therapeutic agents targeting diseases like cancer and inflammation. For instance, it has shown potential as an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer .
- Neuroprotective Effects : In vivo studies suggest that derivatives of methoxypyridine compounds can cross the blood-brain barrier (BBB) and may reduce amyloid-beta levels associated with Alzheimer's disease . This highlights the potential neuroprotective properties of 6-Bromo-4-methoxypyridin-3-amine.
The biological activity of 6-Bromo-4-methoxypyridin-3-amine largely depends on its interactions with specific molecular targets:
- Binding Affinity : The compound has been shown to bind to bromodomains within the BET protein family, which are involved in regulating gene expression. This interaction can influence various cellular processes, including inflammation and cell proliferation .
- Pharmacokinetics : Research indicates that compounds similar to 6-Bromo-4-methoxypyridin-3-amine exhibit favorable pharmacokinetic profiles, including good oral bioavailability and plasma protein binding characteristics .
Case Studies
Several studies have focused on the efficacy of 6-Bromo-4-methoxypyridin-3-amine and its derivatives:
- Anticancer Activity : A study demonstrated that methoxypyridine derivatives could induce apoptosis in cancer cells by blocking key signaling pathways. The specific compound exhibited an IC50 value indicating effective inhibition of cell proliferation in vitro .
- Neurodegenerative Disorders : Research involving animal models has shown that treatment with certain methoxypyridine derivatives led to decreased levels of amyloid-beta peptides in the brain, suggesting potential therapeutic effects against Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-4-methoxypyridin-3-amine | CHBrNO | Different bromine position; varied reactivity |
| 5-Bromo-2-methylpyridin-3-amine | CHBrN | Methyl group affects electronic properties |
| 5-Bromo-4-methylpyridin-3-amine | CHBrN | Methyl substitution at position four |
This table illustrates how variations in substitution patterns can lead to differences in biological activity and reactivity among related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
